

A Technical Guide to 3-Hydrazinylpyridazine Hydrochloride: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Hydrazinylpyridazine hydrochloride
Cat. No.:	B045924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Hydrazinylpyridazine hydrochloride**, a heterocyclic organic compound of interest in medicinal chemistry and synthetic applications. This document elucidates the compound's physicochemical properties, outlines general experimental methodologies for its synthesis and characterization, and explores the biological significance of the broader pyridazine class of molecules. Given the potential for nomenclature confusion, this guide also clarifies the distinction between **3-Hydrazinylpyridazine hydrochloride** and the structurally similar 3-Hydrazinylpyridine hydrochloride.

Compound Identification and Physicochemical Properties

Accurate identification is critical in chemical research. The user's topic, "**3-Hydrazinylpyridazine hydrochloride**," refers to a specific chemical entity. However, the similarity in naming with "3-Hydrazinylpyridine hydrochloride" can lead to ambiguity. Pyridazine is a six-membered aromatic ring with two adjacent nitrogen atoms (a 1,2-diazine), whereas pyridine contains only one nitrogen atom. The fundamental properties of **3-**

Hydrazinylpyridazine hydrochloride are presented below, alongside those of the analogous pyridine compounds to ensure clarity.

Table 1: Physicochemical Data for **3-Hydrazinylpyridazine Hydrochloride**

Property	Value	Source
Chemical Name	3-Hydrazinylpyridazine hydrochloride	ChemWhat
Synonyms	(Pyridazin-3-yl)hydrazine hydrochloride	ChemWhat
CAS Number	117043-87-5	ChemWhat
Molecular Formula	C ₄ H ₇ CIN ₄	ChemWhat
Molecular Weight	146.58 g/mol	ChemWhat

Table 2: Physicochemical Data for Related Pyridine Analogues

Property	3-Hydrazinylpyridine hydrochloride	3-Hydrazinylpyridine dihydrochloride
Chemical Name	3-Hydrazinylpyridine hydrochloride	3-Hydrazinylpyridine dihydrochloride
CAS Number	650638-17-8[1][2]	364727-74-2[3]
Molecular Formula	C ₅ H ₈ CIN ₃ [1][2]	C ₅ H ₉ Cl ₂ N ₃ [3]
Molecular Weight	145.59 g/mol [4][1][2]	182.05 g/mol [3]
Appearance	Light yellow to yellow solid[1][2]	Light brown to yellow solid[5]
Storage	2-8°C, under inert gas[1][2]	2-8°C, stored under nitrogen[5]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **3-Hydrazinylpyridazine hydrochloride** are not readily available in peer-reviewed literature. However, based on general synthetic methods for related hydrazinyl-heterocycles, a plausible reaction workflow can be outlined.

General Synthesis of Hydrazinyl-Heterocycles

The synthesis of hydrazinyl-aromatic compounds often involves the nucleophilic substitution of a suitable leaving group (typically a halogen) on the aromatic ring with hydrazine.

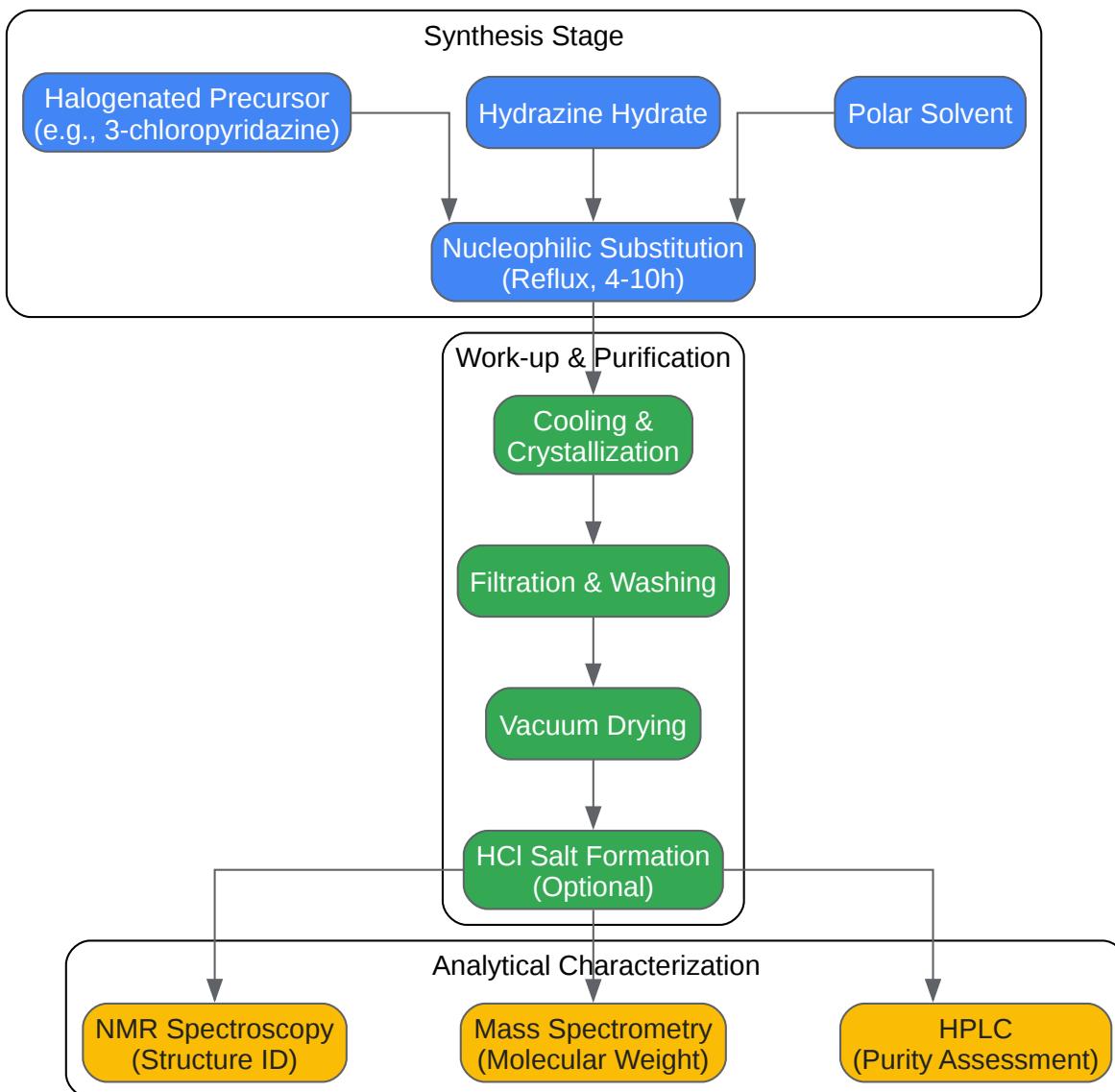
Objective: To synthesize a hydrazinyl-heterocycle from a halogenated precursor.

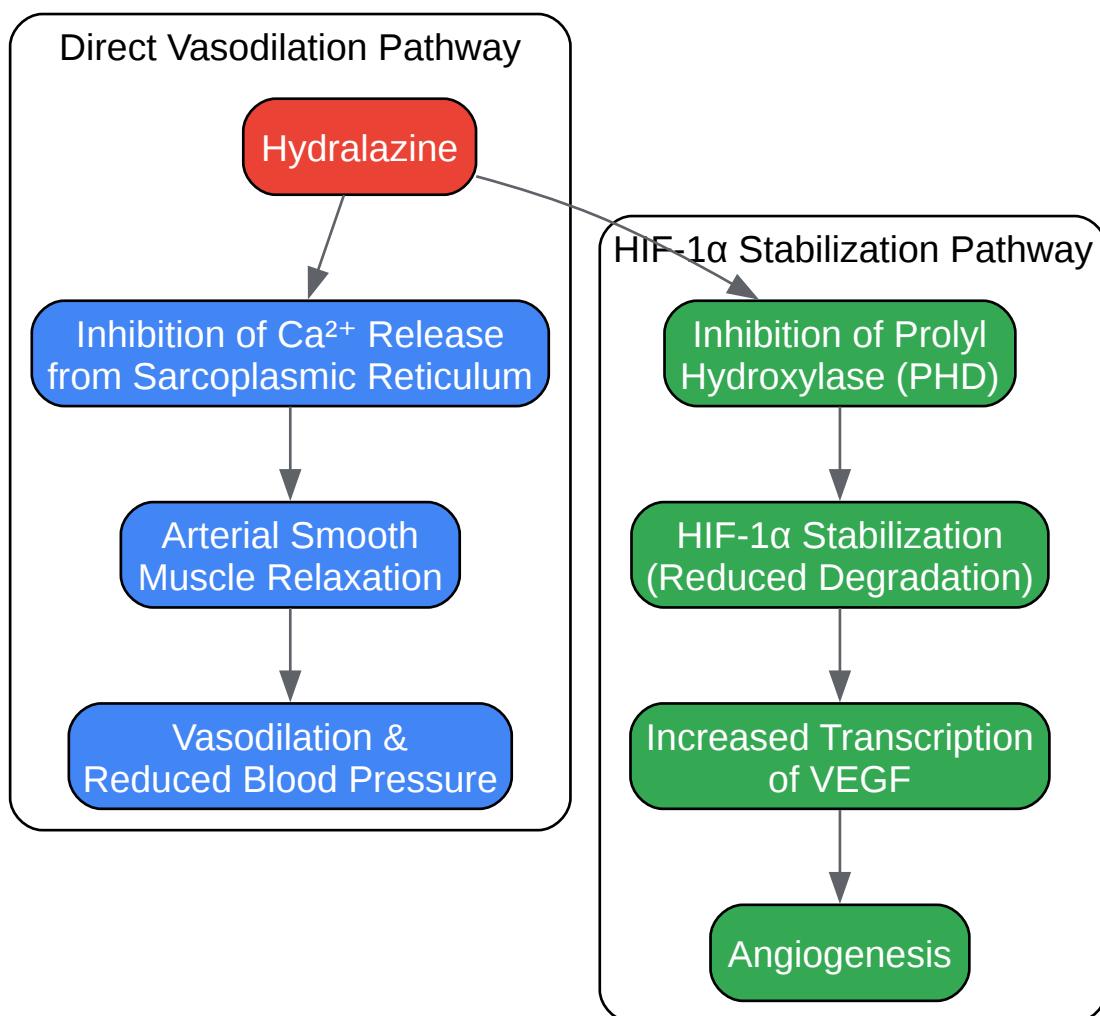
Materials:

- Halogenated precursor (e.g., 3-chloropyridazine)
- Hydrazine hydrate (80% or higher)
- Polar solvent (e.g., ethanol, dimethylformamide (DMF), or N,N-dimethylpropanolamine)
- Reaction vessel (round-bottom flask with reflux condenser)
- Stirring and heating apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or desiccator

Methodology:

- The halogenated precursor (e.g., 2,3-dichloropyridine for a related synthesis) and a polar solvent are charged into the reaction vessel.[6][7]
- Hydrazine hydrate is added to the mixture, typically in a molar excess (e.g., 1:4 to 1:6 ratio of precursor to hydrazine).[6]
- The reaction mixture is heated to reflux (temperatures can range from 100-150°C) and maintained for several hours (e.g., 4-10 hours) to ensure the reaction proceeds to


completion.[6][7]


- Upon completion, the reaction mixture is cooled to room temperature to allow the product to crystallize.
- The resulting solid is collected by suction filtration and washed with water or another suitable solvent to remove impurities.
- The purified solid product is then dried under vacuum to yield the final hydrazinyl-heterocycle.[6]
- To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (like ethanol) and treated with hydrochloric acid, followed by precipitation and collection of the salt.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra are used to confirm the chemical structure of the compound. For example, a certificate of analysis for 3-Hydrazinopyridine dihydrochloride indicates that the ^1H NMR spectrum should be consistent with the expected structure to confirm identity.[5]
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition. Derivatization with reagents like 2-hydrazino-1-methylpyridine can be used to enhance ionization efficiency and sensitivity in LC-MS/MS analysis for related compounds.[8]
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. Patent literature for the synthesis of a related compound, 3-chloro-2-hydrazinopyridine, reports purity levels of 99% as determined by HPLC.[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 2. 650638-17-8 CAS MSDS (3-HYDRAZINOPYRIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. file.leyan.com [file.leyan.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5 α -dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 3-Hydrazinylpyridazine Hydrochloride: Properties, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045924#3-hydrazinylpyridazine-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

